molecular formula C23H21N5O3 B2537833 1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1798018-56-0

1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2537833
CAS No.: 1798018-56-0
M. Wt: 415.453
InChI Key: SSCKVOJUEUFSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including compounds similar to the chemical structure of interest, exhibit a broad range of bioactivities due to their ability to effectively bind with various enzymes and receptors. This interaction facilitates a multitude of weak interactions, leading to significant therapeutic applications. Research has shown that these derivatives are being extensively studied for their potential in treating various diseases, including cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic conditions, hypertension, allergic reactions, parasitic infections, obesity, and viral diseases. The structural feature of the 1,3,4-oxadiazole ring, often part of more complex molecules like the one , contributes to their high therapeutic potency and development value in medicinal chemistry (Verma et al., 2019).

Cytochrome P450 Inhibition

Compounds structurally related to 1-(4-Methoxybenzyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been reviewed for their selectivity and potency as inhibitors of the Cytochrome P450 (CYP) enzymes in human liver microsomes. This is crucial for understanding drug-drug interactions and the metabolism of various drugs, highlighting the importance of selective inhibitors in pharmaceutical research and development (Khojasteh et al., 2011).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives, similar to the compound in focus, are known for their wide range of biological activities. These include anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. The incorporation of the oxadiazole moiety into these compounds has led to significant advancements in the development of new, more effective, and less toxic medicinal agents (Jalhan et al., 2017).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-10-8-16(9-11-19)14-25-23(29)26-20-7-3-2-5-17(20)13-21-27-22(28-31-21)18-6-4-12-24-15-18/h2-12,15H,13-14H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCKVOJUEUFSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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